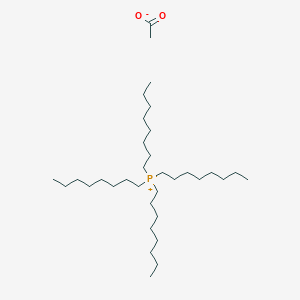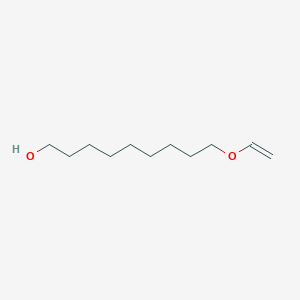![molecular formula C34H50O6 B14260962 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid CAS No. 180678-39-1](/img/structure/B14260962.png)
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid is a complex organic compound known for its unique structural properties. It is a derivative of benzoic acid, featuring two decyloxy groups attached to a benzoyl moiety, which is further linked to a benzoic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid typically involves multiple steps, starting with the preparation of the decyloxybenzoyl intermediate. One common method involves the hydrosilylation reaction, where a vinyl-terminated monomer and divinyl-terminated cross-linkers are grafted onto a polysiloxane backbone in the presence of a platinum catalyst . Another approach is acrylate polymerization, where both the monomer and cross-linker contain terminal acrylate functional groups, leading to the formation of the elastomer via free radical polymerization .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene rings.
Wissenschaftliche Forschungsanwendungen
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid has a wide range of scientific research applications:
Biology: The compound’s unique structural properties make it a candidate for studying molecular interactions and self-assembly processes.
Wirkmechanismus
The mechanism of action of 4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid involves its interaction with molecular targets through its benzoyl and decyloxy groups. These interactions can influence the orientation and alignment of liquid crystal molecules, leading to changes in the material’s optical and mechanical properties. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Decyloxy)benzoic acid: A simpler derivative with one decyloxy group.
2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid: A compound with similar structural features but different substitution patterns.
4,4’-Oxybisbenzoic acid: Another related compound used in liquid crystal research.
Uniqueness
4-{[3,4-Bis(decyloxy)benzoyl]oxy}benzoic acid stands out due to its dual decyloxy substitution, which imparts unique liquid crystalline properties and enhances its potential for creating advanced materials. Its structural complexity allows for more versatile applications compared to simpler analogs.
Eigenschaften
CAS-Nummer |
180678-39-1 |
|---|---|
Molekularformel |
C34H50O6 |
Molekulargewicht |
554.8 g/mol |
IUPAC-Name |
4-(3,4-didecoxybenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C34H50O6/c1-3-5-7-9-11-13-15-17-25-38-31-24-21-29(34(37)40-30-22-19-28(20-23-30)33(35)36)27-32(31)39-26-18-16-14-12-10-8-6-4-2/h19-24,27H,3-18,25-26H2,1-2H3,(H,35,36) |
InChI-Schlüssel |
WLWNVHAJLFCOEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14260889.png)
![4-Pentylphenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B14260897.png)
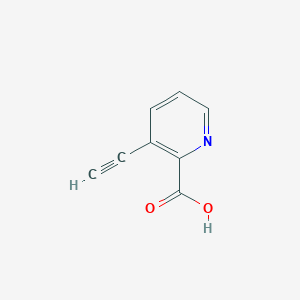
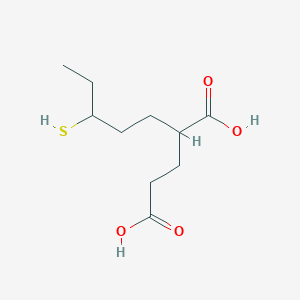
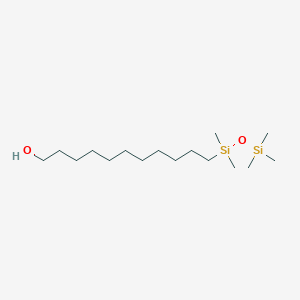
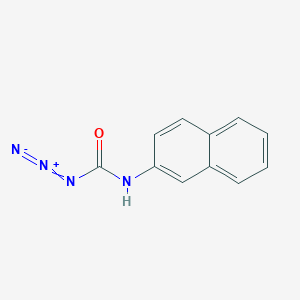


silane](/img/structure/B14260937.png)
![2,2-Bis(4-methoxyphenyl)-5,6-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B14260942.png)

